molecular formula C9H6Cl3NO3 B8711906 Carbamoylmethyl 2,3,6-trichlorobenzoate

Carbamoylmethyl 2,3,6-trichlorobenzoate

Cat. No.: B8711906
M. Wt: 282.5 g/mol
InChI Key: IXFCFKVGHPCFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoylmethyl 2,3,6-trichlorobenzoate is a synthetic organic compound derived from 2,3,6-trichlorobenzoic acid (2,3,6-TBA), where the carboxylic acid group is esterified with a carbamoylmethyl moiety.

Properties

Molecular Formula

C9H6Cl3NO3

Molecular Weight

282.5 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 2,3,6-trichlorobenzoate

InChI

InChI=1S/C9H6Cl3NO3/c10-4-1-2-5(11)8(12)7(4)9(15)16-3-6(13)14/h1-2H,3H2,(H2,13,14)

InChI Key

IXFCFKVGHPCFRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)OCC(=O)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of 2,3,6-Trichlorobenzoic Acid (Parent Compound):

  • Molecular Formula : C₇H₃Cl₃O₂
  • Molecular Weight : 224.45 g/mol
  • Boiling Point : 324.5°C at 760 mmHg
  • CAS Registry Number : 50-31-7 (acid form)
  • Use : Primarily as a herbicide precursor or active ingredient in salts (e.g., potassium 2,3,6-trichlorobenzoate, CAS 4559-30-2) .

The carbamoylmethyl ester variant introduces a carbamate functional group, which may alter solubility, stability, and biological activity compared to its acid or salt forms.

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 2,3,6-Trichlorobenzoate Derivatives and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Primary Use Reference
Carbamoylmethyl 2,3,6-trichlorobenzoate (hypothetical) C₉H₅Cl₃NO₃* ~274.5 (estimated) Expected lower water solubility due to ester group; potential herbicide/fungicide activity Research/Agrochemical
Potassium 2,3,6-trichlorobenzoate C₇H₂Cl₃KO₂ 263.55 Ionic, water-soluble; melting point >300°C Herbicide
Sodium 2,3,6-trichlorobenzoate C₇H₂Cl₃NaO₂ 247.44 Ionic, hygroscopic; used in herbicide mixtures Herbicide additive
Methyl 2,3,6-trichlorobenzoate C₈H₅Cl₃O₂ 239.48 Lipophilic ester; boiling point ~200–250°C (estimated) Intermediate
2,3,5-Triiodobenzoic Acid C₇H₃I₃O₂ 499.81 High molecular weight; used in X-ray contrast media Medical imaging
Benomyl C₁₄H₁₈N₄O₃ 290.32 Carbamate fungicide; systemic action Fungicide

*Estimated based on structural similarity.

Structural and Functional Differences

Ionic vs. Covalent Derivatives: Salts (Potassium/Sodium): Ionic nature enhances water solubility, making them suitable for foliar herbicide applications .

Functional Group Impact: Carbamoylmethyl Group: Introduces a carbamate moiety, which is associated with fungicidal or insecticidal activity in compounds like benomyl . This group may confer dual herbicidal and antifungal properties to this compound. Chlorination Pattern: 2,3,6-Trichlorobenzoates differ from 2,4,5-trichlorophenoxy derivatives (e.g., 2,4,5-T) in substitution position, reducing phytotoxicity risks while maintaining herbicidal efficacy .

Physicochemical Properties :

  • Boiling Points : The parent acid (324.5°C) has a higher boiling point than its ester derivatives due to strong hydrogen bonding. Methyl esters typically exhibit lower boiling points (~200–250°C).
  • Solubility : Potassium salts are highly water-soluble (>500 g/L), whereas methyl esters are lipid-soluble, favoring organic solvent formulations .

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